Molecular Weight and Lipophilicity Differentiation vs. N9-Unsubstituted Phenethylpiperazine Analog
The target compound (MW = 322.4 g/mol) incorporates an N9-methyl group absent in the direct des-methyl analog 6-(4-phenethylpiperazin-1-yl)-9H-purine (CAS 24951-02-8, MW = 308.4 g/mol) . This N9-methylation increases molecular weight by 14 Da and eliminates one tautomeric hydrogen-bond donor site on the purine imidazole ring. For CNS-targeted arylpiperazine-purines, N9-alkylation has been associated with improved blood-brain barrier penetration in class-level SAR studies, attributed to reduced hydrogen-bond donor count and moderately increased lipophilicity [1]. The calculated difference in hydrogen-bond donor count (0 vs. 1) between these two compounds represents a key differentiation parameter for CNS PK predictions.
| Evidence Dimension | Molecular weight and H-bond donor count |
|---|---|
| Target Compound Data | MW = 322.4 g/mol; HBD count = 0; Molecular formula C₁₈H₂₂N₆ |
| Comparator Or Baseline | 6-(4-phenethylpiperazin-1-yl)-9H-purine (CAS 24951-02-8): MW = 308.4 g/mol; HBD count = 1; Molecular formula C₁₇H₂₀N₆ |
| Quantified Difference | ΔMW = +14 Da; ΔHBD = -1 (elimination of imidazole N-H donor) |
| Conditions | Calculated from molecular formula; HBD count per standard drug-likeness rules |
Why This Matters
For CNS-targeted programs, the absence of an imidazole N-H donor in the target compound predicts improved passive membrane permeability compared to the N9-unsubstituted analog, guiding procurement when blood-brain barrier penetration is a critical selection criterion.
- [1] Partyka A et al. Antidepressant- and anxiolytic-like activity of 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives. Bioorganic & Medicinal Chemistry, 2015. (Class-level evidence for N-alkylation effects in purine-arylpiperazine hybrids). View Source
